N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzothiazole-based benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl moiety and an ethylsulfonyl group at the benzamide’s 3-position. The dimethylaminopropyl chain introduces basicity, while the hydrochloride salt enhances solubility.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-4-30(27,28)17-8-5-7-15(13-17)20(26)25(12-6-11-24(2)3)21-23-18-10-9-16(22)14-19(18)29-21;/h5,7-10,13-14H,4,6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNEFLABGJWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H20ClFN2O2S
- Molecular Weight : 340.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The benzothiazole moiety is known for its diverse pharmacological effects, including anticonvulsant, anti-inflammatory, and anticancer activities.
Key Mechanisms:
- GABAergic Modulation : Similar compounds have shown to affect GABAergic neurotransmission, which is critical for anticonvulsant activity .
- Inhibition of Enzymatic Activity : The ethylsulfonyl group may contribute to the inhibition of specific enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation in cancer cells.
Anticonvulsant Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant anticonvulsant properties. For instance, studies have demonstrated that related compounds showed lower neurotoxicity and effective seizure protection at various dosages .
| Compound | Dosage (mg/kg) | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| 6g | 100 | 160.4 | 2.74 |
| Sodium Valproate | N/A | Control | N/A |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results suggest that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window.
Case Studies
- Study on Anticonvulsant Activity : A study evaluated the anticonvulsant efficacy of benzothiazole derivatives using the maximal electroshock (MES) test and pentylenetetrazol-induced seizures. The compound demonstrated significant protective effects at doses comparable to standard treatments .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxicity of benzothiazole derivatives against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal effects on normal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares a benzothiazole-benzamide scaffold with derivatives reported in and 12. Key variations include substituents on the benzothiazole ring, sulfonyl/amide groups, and side-chain modifications.
Table 1: Structural Comparison of Key Analogs
Substituent Effects on Physicochemical Properties
- 6-Fluoro vs. 6-Methyl/6-Chloro ():
The 6-fluoro group in the target compound likely enhances metabolic stability and lipophilicity compared to 6-methyl () or 6-chloro () analogs. Fluorine’s electronegativity may also influence binding interactions in biological targets . - Ethylsulfonyl vs.
- Dimethylaminopropyl Side Chain: This moiety, common across analogs, introduces basicity and may enhance membrane permeability. Its presence in ’s dimethoxy derivative suggests compatibility with diverse substituents .
Preparation Methods
Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
The benzothiazole core is constructed via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol at 0–5°C, yielding 6-fluorobenzo[d]thiazol-2-amine in 82% purity. Alternative protocols using thiourea and iodine in DMSO at 80°C achieve 76% yield but require chromatographic purification.
N-Alkylation with 3-(Dimethylamino)propyl Chloride
The amine undergoes alkylation with 3-(dimethylamino)propyl chloride in acetonitrile, catalyzed by potassium carbonate (K$$2$$CO$$3$$) at 60°C for 12 hours. This step introduces the tertiary amine side chain, with a 74% isolated yield after recrystallization from ethyl acetate. Competing O-alkylation is suppressed by maintaining a 1:1.2 molar ratio of amine to alkylating agent.
Sulfonation of 3-Bromobenzoyl Chloride
3-Bromobenzoyl chloride is treated with sodium ethanethiolate (NaSEt) in DMF at 120°C, followed by oxidation with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) to yield 3-(ethylsulfonyl)benzoyl chloride. The sulfonation-oxidation sequence proceeds with 89% efficiency, confirmed by $$ ^{13}C $$-NMR (δ 44.2 ppm for SO$$_2$$).
Amide Coupling and Hydrochloride Salt Formation
The final amide bond is formed via reaction of 3-(ethylsulfonyl)benzoyl chloride with N-(3-(dimethylamino)propyl)-6-fluorobenzo[d]thiazol-2-amine in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N,N-diisopropylethylamine (DIPEA) in DCM. The free base is converted to the hydrochloride salt using hydrogen chloride (HCl) in diethyl ether, achieving a 93% conversion rate.
Experimental Optimization and Process Analytics
Critical Parameter Analysis
Temperature Control : Alkylation at >60°C induces decomposition, reducing yield to 58%.
Solvent Selection : Replacing acetonitrile with tetrahydrofuran (THF) in the alkylation step lowers yield to 63% due to incomplete dissolution.
Oxidation Efficiency : m-CPBA stoichiometry below 2.2 equivalents results in residual thioether (∼15%), detectable via LC-MS.
Spectroscopic Characterization
| Analytical Method | Key Peaks |
|---|---|
| $$ ^1H $$-NMR (400 MHz, DMSO-d$$_6 $$) | δ 1.42 (t, J=7.2 Hz, 3H, SO$$2$$CH$$2$$CH$$3$$), 2.21 (s, 6H, N(CH$$3$$)$$2$$), 3.38 (q, J=7.2 Hz, 2H, SO$$2$$CH$$_2$$), 7.89 (d, J=8.8 Hz, 1H, Ar-F) |
| HPLC (C18, 70:30 MeCN:H$$_2$$O) | t$$_R$$ = 6.72 min, purity 99.3% |
| HRMS (ESI+) | m/z 505.1721 [M+H]$$^+$$ (calc. 505.1718) |
Industrial-Scale Production Considerations
Cost-Effective Reagent Alternatives
Replacing EDC with propane phosphonic acid anhydride (T3P®) reduces coupling time from 18 to 6 hours but increases raw material costs by 22%.
Waste Stream Management
The process generates 8.4 kg of bromide salts per kilogram of product, necessitating ion-exchange recycling to meet environmental regulations.
Comparative Analysis of Patent Methodologies
| Patent | Yield | Purity | Key Innovation |
|---|---|---|---|
| US8987314B2 | 68% | 99.1% | Thiourea-mediated cyclization |
| AU2007237904B2 | 61% | 98.7% | T3P®-accelerated coupling |
| EP2875007B1 | 73% | 99.3% | Solvent-free oxidation |
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
To optimize synthesis, focus on reaction conditions (temperature, solvent selection) and purification techniques. Multi-step protocols often involve coupling dimethylamino propyl derivatives with fluorobenzo[d]thiazole intermediates under controlled conditions. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C improves reaction efficiency. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC ensures high purity (>95%). Monitoring intermediates with TLC and characterizing final products via NMR and mass spectrometry are critical .
Basic: How can structural ambiguities in this compound be resolved experimentally?
Employ a combination of 2D NMR (¹H-¹³C HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity. X-ray crystallography is definitive for resolving stereochemical uncertainties, particularly for the benzo[d]thiazole and ethylsulfonyl moieties. Pair with elemental analysis to validate stoichiometry. For dynamic structural features (e.g., rotational isomers), variable-temperature NMR studies (25–80°C) can reveal conformational flexibility .
Basic: What strategies enhance aqueous solubility for in vitro assays?
The hydrochloride salt inherently improves solubility. Further optimization includes:
- Co-solvent systems : Use 10–20% DMSO/PBS mixtures.
- Micellar encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80) at 0.1% w/v.
- pH adjustment : Buffers at pH 4–5 (matching the dimethylamino group’s pKa) enhance protonation and solubility. Pre-formulation stability studies (HPLC monitoring) are advised to avoid degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the ethylsulfonyl group’s role in biological activity?
- Systematic substitution : Synthesize analogs replacing ethylsulfonyl with methylsulfonyl, sulfonamide, or carboxylate groups.
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked assays.
- Computational docking : Compare binding energies (AutoDock Vina) to identify interactions with hydrophobic pockets. Correlate activity changes with electronic properties (Hammett σ values) of substituents .
Advanced: What experimental approaches identify the compound’s primary biological targets?
- Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinity (KD values).
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon ligand binding.
- Chemical Proteomics : Use click chemistry to attach biotin tags, pull down target proteins, and identify via LC-MS/MS.
- CRISPR-Cas9 knockout models : Validate target relevance in cellular assays .
Advanced: How should researchers address contradictions between in vitro and cellular activity data?
- Evaluate membrane permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
- Assess efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to determine transporter effects.
- Metabolic stability : Incubate with liver microsomes (CYP450 enzymes) to identify rapid degradation pathways. Adjust assay conditions (e.g., serum-free media) to reduce nonspecific binding .
Advanced: What computational tools predict metabolic degradation pathways?
- Software : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., sulfonyl group oxidation).
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or sulfonation reactions.
- In silico cytochrome modeling : Dock the compound into CYP3A4/2D6 active sites (MOE software) to predict hydroxylation sites .
Advanced: How can researchers characterize degradation products under accelerated stability conditions?
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products.
- High-resolution MS : Identify fragments via Q-TOF to propose degradation pathways (e.g., sulfonyl cleavage or thiazole ring oxidation) .
Advanced: What techniques validate synergistic effects with known therapeutics in oncology models?
- Isobologram analysis : Combine with cisplatin or paclitaxel at fixed molar ratios in cell viability assays (MTT).
- Combinatorial index (CI) : Calculate synergy using CompuSyn software (CI <1 indicates synergy).
- Mechanistic studies : Perform RNA-seq to identify upregulated apoptotic pathways (e.g., BAX/BCL-2) .
Advanced: How can cryo-EM or molecular dynamics simulations improve understanding of target binding?
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (3–4 Å) to visualize binding poses.
- Molecular Dynamics (MD) : Simulate binding over 100 ns (AMBER/CHARMM force fields) to assess stability and hydrogen-bonding networks.
- Free-energy calculations : Use MM-PBSA to quantify contributions of hydrophobic/electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
